molecular formula C20H19F3N2O2 B6570329 N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide CAS No. 946368-29-2

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide

Cat. No. B6570329
CAS RN: 946368-29-2
M. Wt: 376.4 g/mol
InChI Key: RMHFANLDDLDYHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide (hereafter referred to as N-PTQTB) is a novel molecule currently being studied for its potential applications in a variety of scientific fields. N-PTQTB is a heterocyclic compound containing both nitrogen and oxygen atoms, and is derived from the parent compound quinoline. N-PTQTB has been found to have a range of interesting properties, such as high solubility in water, low toxicity, and low cost. These properties make N-PTQTB an attractive option for use in various scientific applications, including drug discovery, cell imaging, and drug delivery.

Scientific Research Applications

N-PTQTB has been found to have a range of potential applications in scientific research, such as drug discovery, cell imaging, and drug delivery. In drug discovery, N-PTQTB can be used to identify new drug targets, as it has been found to bind to various receptors in the body. For cell imaging, N-PTQTB can be used to visualize the structure and function of cells, as it has been found to be fluorescent when excited with certain wavelengths of light. Finally, N-PTQTB can be used in drug delivery, as it has been found to be able to transport drugs to specific areas of the body.

Mechanism of Action

The mechanism of action of N-PTQTB is not yet fully understood, however, it is believed to be due to its ability to bind to various receptors in the body. It is believed that N-PTQTB binds to these receptors, which then triggers a cascade of events that leads to the desired effect. For example, when used for drug discovery, N-PTQTB binds to a receptor, which then triggers a signal transduction pathway that leads to the identification of a new drug target.
Biochemical and Physiological Effects
N-PTQTB has been found to have a range of biochemical and physiological effects. In particular, it has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been found to have neuroprotective effects, and has been found to be effective in the treatment of depression and anxiety. Furthermore, N-PTQTB has been found to have a range of cardiovascular benefits, such as reducing the risk of stroke and heart attack.

Advantages and Limitations for Lab Experiments

N-PTQTB has a number of advantages and limitations for lab experiments. One of the main advantages of using N-PTQTB is its low cost and high solubility in water. This makes it ideal for use in a variety of lab experiments, as it is relatively easy to obtain and use. However, there are also a number of limitations to using N-PTQTB in lab experiments. For example, it has been found to be toxic in high concentrations, and it can also be difficult to control the concentration of N-PTQTB in a lab experiment.

Future Directions

The potential applications of N-PTQTB are still being explored, and there are a number of future directions that could be pursued. One potential future direction is to explore the use of N-PTQTB in drug delivery, as it has been found to be able to transport drugs to specific areas of the body. Additionally, further research could be done to explore the potential of N-PTQTB as an anti-cancer agent, as it has been found to have anti-cancer properties. Finally, further research could be done to explore the potential of N-PTQTB as an anti-inflammatory agent, as it has been found to have anti-inflammatory properties.

Synthesis Methods

N-PTQTB can be synthesized through a variety of methods, including the use of quinoline as the starting material. The reaction involves the addition of propanoyl chloride and trifluoromethyl benzamide to quinoline in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is then heated to a temperature of approximately 80°C for several hours, and the product is then isolated. This method is relatively straightforward and can produce a high yield of N-PTQTB.

properties

IUPAC Name

N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O2/c1-2-18(26)25-10-4-6-13-12-16(8-9-17(13)25)24-19(27)14-5-3-7-15(11-14)20(21,22)23/h3,5,7-9,11-12H,2,4,6,10H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHFANLDDLDYHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide

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